molecular formula C11H22N4O2S B4471299 N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide

Cat. No.: B4471299
M. Wt: 274.39 g/mol
InChI Key: CUZBVANJVQRCHZ-UHFFFAOYSA-N
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Description

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is a triazine derivative featuring a cycloheptyl substituent at the 5-position of the partially saturated triazine ring and a methanesulfonamide group at the 2-position. Its structure combines a bulky cycloaliphatic group with a sulfonamide moiety, which may influence its physicochemical properties, metabolic stability, and biological activity. This compound belongs to a broader class of triazine-based sulfonamides, which are explored for applications ranging from pharmaceuticals to agrochemicals .

Properties

IUPAC Name

N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O2S/c1-18(16,17)14-11-12-8-15(9-13-11)10-6-4-2-3-5-7-10/h10H,2-9H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZBVANJVQRCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NCN(CN1)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide typically involves the reaction of a cycloheptyl amine derivative with a triazine precursor under controlled conditions. One common method includes the use of a dioxane/water solvent mixture with sodium carbonate as a base, and the reaction is carried out at temperatures between 70-80°C . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Triazine Core

N-(4,6-Dipiperidino/Dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives
  • Structure: These derivatives (e.g., compounds 15–28 in ) retain a fully aromatic triazine core with piperidine or morpholine substituents at the 4- and 6-positions. The 2-position is occupied by amino acid residues.
  • Synthesis: Prepared via sequential substitution of cyanuric chloride with amines and amino acids, followed by further functionalization .
  • Cycloheptyl and methanesulfonamide groups may confer greater lipophilicity and steric bulk compared to morpholino/piperidino-amino acid hybrids.
Bis(morpholino-1,3,5-triazine) Derivatives
  • Structure: Compounds like 30 () feature dual morpholino groups on the triazine core, linked to ureido-benzamide pharmacophores.
  • Activity : These derivatives are often designed for kinase inhibition or as anticancer agents due to their ability to disrupt protein-protein interactions .
  • Key Differences: The target compound lacks the ureido-benzamide moiety, suggesting divergent biological targets.

Sulfonamide Group Variations

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide
  • Structure : Differs from the target compound by replacing methanesulfonamide with a bulkier benzenesulfonamide group ().
  • Methanesulfonamide’s smaller size in the target compound could enhance metabolic stability by minimizing oxidative metabolism on the sulfonamide group.
N-(2-/3-Methylphenyl)methanesulfonamide Derivatives
  • Structure : Aryl-substituted methanesulfonamides studied via DFT () highlight substituent effects on electronic properties.
  • Findings :
    • Methyl groups at the ortho or meta positions significantly alter NMR chemical shifts and vibrational frequencies due to steric and electronic effects .
    • In the target compound, the cycloheptyl group’s aliphatic nature eliminates aromatic interactions, favoring hydrophobic binding pockets.

Cycloaliphatic Substituent Comparisons

N-(5-Cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
  • Structure : Cyclopropyl analog of the target compound ().
  • Key Differences: Ring Size: Cyclopropyl’s smaller ring (3-membered vs. Discontinuation Status: The cyclopropyl variant is listed as discontinued (), possibly due to stability issues or insufficient bioactivity, whereas the cycloheptyl variant’s larger ring may address these limitations.
Agrochemical Triazine Sulfonamides
  • Examples : Metsulfuron methyl ester () features methoxy and methyl groups on the triazine core, with a sulfonamide-benzoate ester.
  • Activity : Used as herbicides due to acetolactate synthase (ALS) inhibition .
  • Comparison :
    • The target compound’s cycloheptyl group may reduce phytotoxicity compared to agrochemical analogs, redirecting its utility toward pharmaceutical applications.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Triazine Core Type Substituent (Position 5) Sulfonamide Type Molecular Weight Key Applications
Target Compound Tetrahydro Cycloheptyl Methanesulfonamide ~368.48* Research (potential kinase inhibitors)
N-(5-Cyclopropyl-...methanesulfonamide Tetrahydro Cyclopropyl Methanesulfonamide ~294.34† Discontinued (unknown)
N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) derivatives Aromatic Morpholino (4,6) Amino acid 400–500‡ Anticancer agents
Metsulfuron methyl ester Aromatic Methoxy (4), Methyl (6) Benzoate ester 381.36 Herbicide

*Estimated based on ; †Calculated from ; ‡Approximate range from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
Reactant of Route 2
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide

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